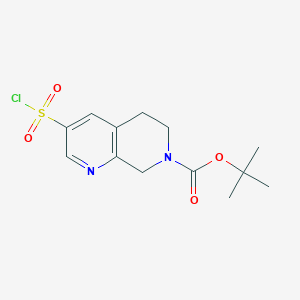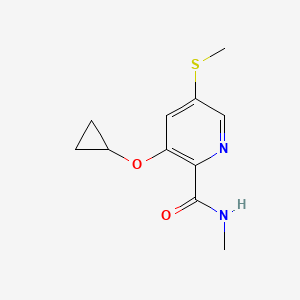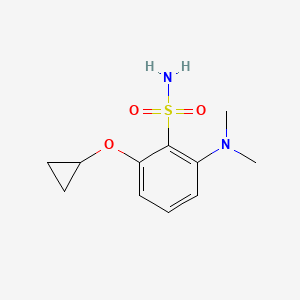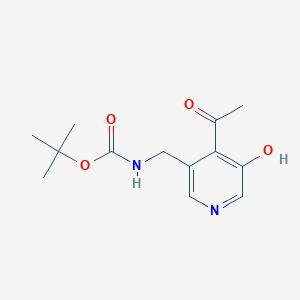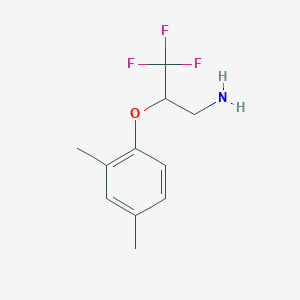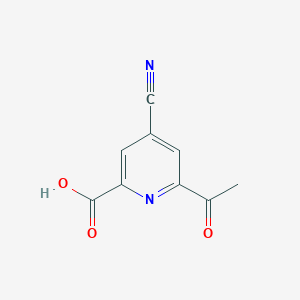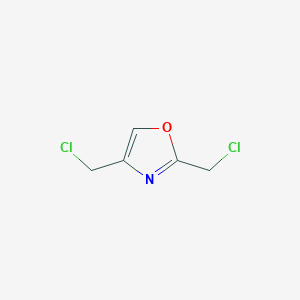
2,4-Bis(chloromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(chloromethyl)-1,3-oxazole is a chemical compound characterized by the presence of two chloromethyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1,3-oxazole typically involves the chloromethylation of 1,3-oxazole. One common method includes the reaction of 1,3-oxazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of intermediate chloromethyl derivatives, which are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild temperatures and the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.
Scientific Research Applications
2,4-Bis(chloromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)-1,3-oxazole involves its reactivity with nucleophiles. The chloromethyl groups are highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules or other chemical compounds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
- 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
- 2,4-Bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- 2,4-Bis(chloromethyl)-1-methoxybenzene
Comparison: Compared to these similar compounds, 2,4-Bis(chloromethyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts different chemical properties and reactivity. The presence of the oxazole ring can influence the compound’s electronic properties and its interactions with other molecules, making it distinct from other chloromethyl derivatives.
Properties
Molecular Formula |
C5H5Cl2NO |
|---|---|
Molecular Weight |
166.00 g/mol |
IUPAC Name |
2,4-bis(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H5Cl2NO/c6-1-4-3-9-5(2-7)8-4/h3H,1-2H2 |
InChI Key |
PDXMUUKEGGHPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


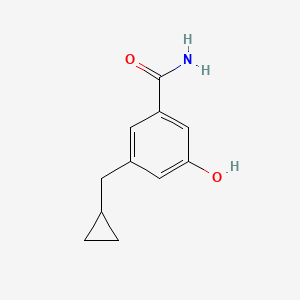
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

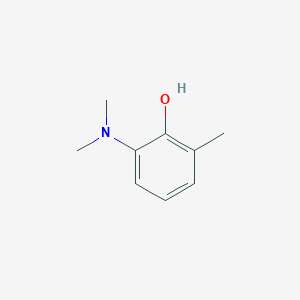
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

